molecular formula C38H18Cl4F6N2O6S2 B14391887 3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl} CAS No. 88465-08-1

3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}

Cat. No.: B14391887
CAS No.: 88465-08-1
M. Wt: 918.5 g/mol
InChI Key: SCZIPULHAVEMHN-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of chloro groups can yield various substituted derivatives.

Scientific Research Applications

3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is unique due to its combination of multiple functional groups, including chloro, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88465-08-1

Molecular Formula

C38H18Cl4F6N2O6S2

Molecular Weight

918.5 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[[3-(3-chlorophenyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzene

InChI

InChI=1S/C38H18Cl4F6N2O6S2/c39-23-5-1-3-19(11-23)27-15-25(55-31-9-7-21(13-29(31)41)37(43,44)45)17-33(35(27)49(51)52)57-58-34-18-26(56-32-10-8-22(14-30(32)42)38(46,47)48)16-28(36(34)50(53)54)20-4-2-6-24(40)12-20/h1-18H

InChI Key

SCZIPULHAVEMHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)SSC4=CC(=CC(=C4[N+](=O)[O-])C5=CC(=CC=C5)Cl)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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